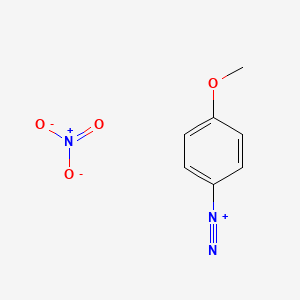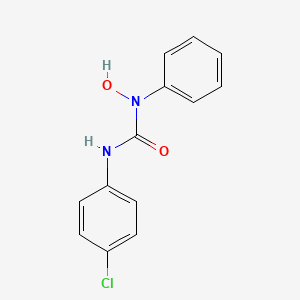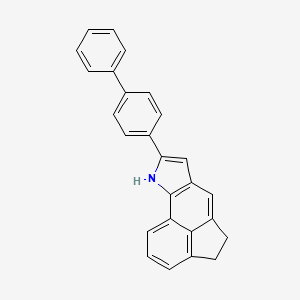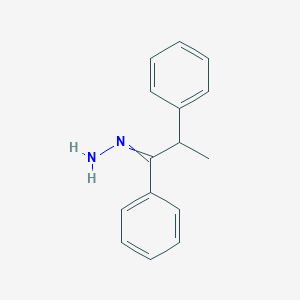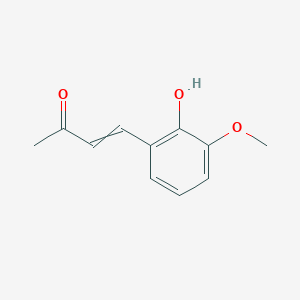
4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one, also known as dehydrozingerone, is a phenolic compound with the molecular formula C11H12O3. It is structurally related to curcumin and is found in ginger. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one can be synthesized through the aldol condensation reaction. This involves the reaction of p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction mixture is stirred and then precipitated with water to obtain the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antimicrobial effects.
Industry: It is used in the formulation of cosmetics and food additives due to its beneficial properties.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Action: It disrupts microbial cell membranes and inhibits their growth.
Vergleich Mit ähnlichen Verbindungen
4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one is unique compared to other similar compounds due to its specific structural features and properties. Similar compounds include:
Curcumin: Found in turmeric, known for its anti-inflammatory and antioxidant properties.
Zingerone: Another compound found in ginger, with similar antioxidant and antimicrobial effects.
Eigenschaften
CAS-Nummer |
50355-43-6 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
4-(2-hydroxy-3-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O3/c1-8(12)6-7-9-4-3-5-10(14-2)11(9)13/h3-7,13H,1-2H3 |
InChI-Schlüssel |
JAVAMUGNEBFMHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CC1=C(C(=CC=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


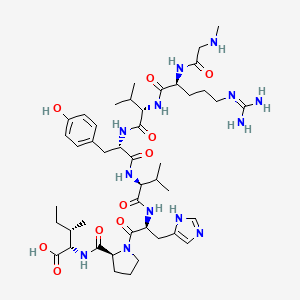

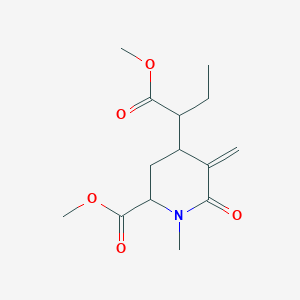
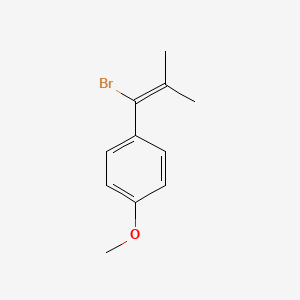
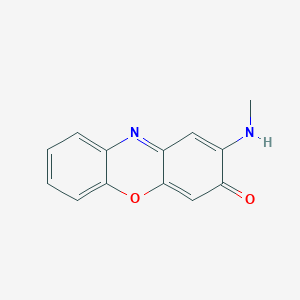
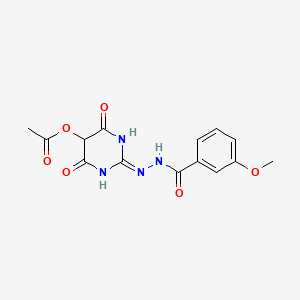
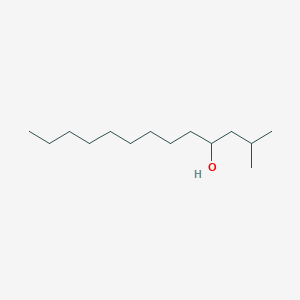

![1-[(2R,4S)-4-Fluoro-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14666779.png)
